N-{4-[(4-benzylpiperidin-1-yl)sulfonyl]phenyl}acetamide
CAS No.:
Cat. No.: VC11191438
Molecular Formula: C20H24N2O3S
Molecular Weight: 372.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H24N2O3S |
|---|---|
| Molecular Weight | 372.5 g/mol |
| IUPAC Name | N-[4-(4-benzylpiperidin-1-yl)sulfonylphenyl]acetamide |
| Standard InChI | InChI=1S/C20H24N2O3S/c1-16(23)21-19-7-9-20(10-8-19)26(24,25)22-13-11-18(12-14-22)15-17-5-3-2-4-6-17/h2-10,18H,11-15H2,1H3,(H,21,23) |
| Standard InChI Key | FJXPGKRFFQUOCN-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)CC3=CC=CC=C3 |
| Canonical SMILES | CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)CC3=CC=CC=C3 |
Introduction
N-{4-[(4-benzylpiperidin-1-yl)sulfonyl]phenyl}acetamide is a complex organic compound that belongs to the class of sulfonamides. It is characterized by its unique structure, which includes a benzylpiperidine moiety linked to a phenyl ring via a sulfonyl group, and an acetamide group attached to the phenyl ring. This compound is not extensively documented in the available literature, but its structural components suggest potential applications in pharmaceutical research, particularly in the development of compounds with specific biological activities.
Synthesis and Preparation
The synthesis of N-{4-[(4-benzylpiperidin-1-yl)sulfonyl]phenyl}acetamide typically involves several steps, including the formation of the sulfonyl linkage and the attachment of the acetamide group. The specific synthesis route may vary depending on the availability of starting materials and the desired yield. Generally, such compounds are prepared through reactions involving sulfonyl chlorides and amines.
Synthesis Steps
-
Preparation of Sulfonyl Chloride: The first step involves preparing the sulfonyl chloride derivative from the corresponding sulfonic acid.
-
Reaction with Amine: The sulfonyl chloride reacts with an amine (in this case, a benzylpiperidine derivative) to form the sulfonyl linkage.
-
Acetamide Formation: The phenyl ring is then reacted with an acetylating agent to introduce the acetamide group.
Biological Activity and Potential Applications
Compounds with similar structures, such as N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives, have shown affinity for sigma receptors, which are involved in various neurological processes . While specific biological activity data for N-{4-[(4-benzylpiperidin-1-yl)sulfonyl]phenyl}acetamide is not available, its structural components suggest potential applications in neuropharmacology or as radiotracers for imaging studies.
Potential Applications Table
| Application | Description |
|---|---|
| Neuropharmacology | Potential affinity for sigma receptors or other neurological targets |
| Imaging Studies | Possible use as radiotracers due to structural similarity with known sigma receptor ligands |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume